(2,6-Dichlorophenoxy)acetic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 409411. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(2,6-dichlorophenoxy)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2O3/c9-5-2-1-3-6(10)8(5)13-4-7(11)12/h1-3H,4H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHZWIIFEFQBNKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)OCC(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30206114 | |

| Record name | 2,6-Dichlorophenoxyacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30206114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

575-90-6 | |

| Record name | (2,6-Dichlorophenoxy)acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=575-90-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Dichlorophenoxyacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000575906 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2,6-Dichlorophenoxy)acetic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409411 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,6-Dichlorophenoxyacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30206114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-dichlorophenoxyacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.542 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,6-DICHLOROPHENOXYACETIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LG89KT4A2B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to (2,6-Dichlorophenoxy)acetic Acid: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2,6-Dichlorophenoxy)acetic acid is a chlorinated phenoxyacetic acid derivative. Unlike its well-known isomer, (2,4-Dichlorophenoxy)acetic acid (2,4-D), it is generally considered inactive as a synthetic auxin. This inactivity provides a valuable tool for comparative studies in plant biology and research into the structural requirements for auxin activity. This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental protocols for this compound.

Chemical Properties and Structure

This compound is a solid at room temperature. Its chemical and physical properties are summarized in the tables below.

Table 1: Chemical Identification

| Identifier | Value |

| IUPAC Name | 2-(2,6-dichlorophenoxy)acetic acid[1] |

| CAS Number | 575-90-6[2] |

| Molecular Formula | C₈H₆Cl₂O₃[1] |

| Synonyms | 2,6-D, 2,6-D Acid, (2,6-Dichloro-phenoxy)-acetic acid[1] |

Table 2: Physicochemical Properties

| Property | Value |

| Molecular Weight | 221.03 g/mol [1] |

| Melting Point | 134.5-135 °C |

| Boiling Point | 342.7 °C at 760 mmHg |

| Water Solubility | 1.558 g/L at 25 °C |

| pKa | 2.95 ± 0.10 (Predicted) |

| LogP | 2.45680 |

Table 3: Structural Identifiers

| Identifier | String |

| SMILES | C1=CC(=C(C(=C1)Cl)OCC(=O)O)Cl[1] |

| InChI | InChI=1S/C8H6Cl2O3/c9-5-2-1-3-6(10)8(5)13-4-7(11)12/h1-3H,4H2,(H,11,12)[1] |

Experimental Protocols

Synthesis of this compound

A common laboratory-scale synthesis involves the condensation of 2,6-dichlorophenol with chloroacetic acid.[2]

Materials:

-

2,6-Dichlorophenol

-

Chloroacetic acid

-

Sodium hydroxide

-

Water

-

Hydrochloric acid

-

Dichloromethane

-

Anhydrous magnesium sulfate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve sodium hydroxide in water.

-

Add 2,6-dichlorophenol to the sodium hydroxide solution and stir until dissolved.

-

Add chloroacetic acid to the reaction mixture.

-

Reflux: Heat the mixture to reflux and maintain for 4-6 hours.

-

Work-up: After cooling to room temperature, acidify the reaction mixture with concentrated hydrochloric acid to a pH of approximately 2.

-

Extraction: Extract the aqueous mixture with dichloromethane (3 x 50 mL).

-

Drying and Evaporation: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter and evaporate the solvent under reduced pressure to yield the crude product.

-

Purification: Recrystallize the crude product from hot water or a mixture of ethanol and water to obtain pure this compound.

Analytical Methods

This protocol is based on established methods for analyzing related phenoxyacetic acids and can be adapted for this compound.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Mobile Phase: A mixture of acetonitrile and 0.1% formic acid in water. A gradient or isocratic elution can be used. A typical starting point for isocratic elution is a 50:50 (v/v) mixture.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Column Temperature: 40°C.

-

Detection: UV detection at a wavelength of approximately 230 nm.

Sample Preparation:

-

Accurately weigh and dissolve a standard or sample of this compound in the mobile phase to a known concentration (e.g., 1 mg/mL).

-

Further dilute the stock solution with the mobile phase to prepare a series of calibration standards.

-

Filter all solutions through a 0.45 µm syringe filter before injection.

Analysis:

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject the calibration standards and the sample solution.

-

Quantify the this compound peak based on the calibration curve generated from the standards.

Due to the low volatility of the carboxylic acid, derivatization is typically required for GC-MS analysis.

Derivatization (Methylation):

-

Dissolve a known amount of the sample in a suitable solvent (e.g., methanol).

-

Add a methylating agent, such as diazomethane or trimethylsilyldiazomethane, following established safety protocols. Alternatively, acidic methanol (e.g., 2% sulfuric acid in methanol) can be used with heating to form the methyl ester.

-

After the reaction is complete, neutralize the solution if necessary and dilute with a suitable solvent (e.g., hexane) for injection.

Instrumentation and Conditions:

-

GC-MS System: A standard GC-MS instrument.

-

Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or equivalent (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Temperature Program:

-

Initial temperature: 80°C, hold for 1 minute.

-

Ramp: 10°C/min to 250°C.

-

Hold: 5 minutes at 250°C.

-

-

Injection Mode: Splitless.

-

Mass Spectrometer: Operated in electron ionization (EI) mode with a full scan range (e.g., m/z 50-300).

Analysis:

-

Inject the derivatized sample into the GC-MS system.

-

Identify the methyl ester of this compound based on its retention time and mass spectrum.

-

For quantification, a calibration curve can be prepared using derivatized standards.

Signaling Pathways and Biological Inactivity

This compound is considered to be biologically inactive as a synthetic auxin.[3] This is in stark contrast to its isomer, 2,4-D, which is a potent herbicide that mimics the natural plant hormone auxin.[3][4][5]

The molecular basis for auxin action involves its perception by a co-receptor complex consisting of a TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) protein and an Auxin/INDOLE-3-ACETIC ACID (Aux/IAA) transcriptional repressor.[6][7][8][9][10] The binding of auxin to this complex leads to the ubiquitination and subsequent degradation of the Aux/IAA repressor, thereby de-repressing AUXIN RESPONSE FACTOR (ARF) transcription factors and activating auxin-responsive genes.[7]

The inactivity of this compound is attributed to steric hindrance caused by the two chlorine atoms at the ortho-positions (positions 2 and 6) of the phenyl ring. This steric bulk is believed to prevent the molecule from fitting into the auxin-binding pocket of the TIR1/AFB receptor, thus inhibiting the formation of the co-receptor complex and the initiation of downstream signaling.

The diagram above illustrates the canonical auxin signaling pathway. Active auxins like 2,4-D bind to the TIR1/AFB receptor, leading to the degradation of the Aux/IAA repressor and subsequent gene expression. In contrast, this compound is unable to bind to the receptor due to steric hindrance, preventing the initiation of this signaling cascade.

Conclusion

This compound, while structurally similar to the potent synthetic auxin 2,4-D, is biologically inactive in this regard. This inactivity, stemming from the steric hindrance imposed by its 2,6-dichloro substitution pattern, makes it a valuable negative control and research tool for probing the specific structural requirements of the auxin signaling pathway. The chemical properties and experimental protocols detailed in this guide provide a comprehensive resource for researchers working with this compound.

References

- 1. 2,6-Dichlorophenoxyacetic acid | C8H6Cl2O3 | CID 11332 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 575-90-6 | Benchchem [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. (2,4-Dichlorophenoxy)Acetic Acid | C8H6Cl2O3 | CID 1486 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. Diversity and specificity: auxin perception and signaling through the TIR1/AFB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. SCFTIR1/AFB-Based Auxin Perception: Mechanism and Role in Plant Growth and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Genetic analysis of the Arabidopsis TIR1/AFB auxin receptors reveals both overlapping and specialized functions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pnas.org [pnas.org]

- 10. Genetic analysis of the Arabidopsis TIR1/AFB auxin receptors reveals both overlapping and specialized functions | eLife [elifesciences.org]

(2,6-Dichlorophenoxy)acetic acid synthesis pathway from 2,6-dichlorophenol

Abstract

This technical guide provides a comprehensive overview of the synthesis of (2,6-Dichlorophenoxy)acetic acid, a significant compound in the development of pharmaceuticals and other fine chemicals. The primary focus of this document is the detailed elucidation of the synthesis pathway starting from 2,6-dichlorophenol. This guide is intended for an audience of researchers, scientists, and professionals in the field of drug development and organic synthesis. We present a detailed experimental protocol based on the Williamson ether synthesis, alongside a summary of key quantitative data and characterization information.

Introduction

This compound is a halogenated aromatic carboxylic acid. Its structural features, particularly the presence of chlorine atoms at the 2 and 6 positions of the phenyl ring, impart unique chemical and biological properties. While related chlorinated phenoxyacetic acids have been widely studied for their herbicidal activities, 2,6-disubstituted analogs are of particular interest in medicinal chemistry and materials science. The synthesis of this compound is a critical step in the exploration of its potential applications. The most established and widely used method for the laboratory-scale synthesis of this compound is the Williamson ether synthesis.[1][2] This method involves the reaction of a deprotonated alcohol (in this case, a phenoxide) with an organohalide.[1][2]

Synthesis Pathway from 2,6-Dichlorophenol

The synthesis of this compound from 2,6-dichlorophenol is achieved through a nucleophilic substitution reaction, specifically the Williamson ether synthesis. The overall reaction involves the deprotonation of 2,6-dichlorophenol to form the corresponding phenoxide, which then acts as a nucleophile and attacks the electrophilic carbon of chloroacetic acid.

The reaction can be summarized in the following two key steps:

-

Formation of the Sodium 2,6-Dichlorophenoxide: 2,6-Dichlorophenol is treated with a strong base, such as sodium hydroxide (NaOH), to form the highly reactive sodium 2,6-dichlorophenoxide salt.

-

Nucleophilic Substitution: The 2,6-dichlorophenoxide ion then undergoes a nucleophilic attack on the α-carbon of chloroacetic acid, displacing the chloride ion and forming the ether linkage. Subsequent acidification protonates the carboxylate to yield the final product.

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol

The following protocol is a detailed methodology for the synthesis of this compound from 2,6-dichlorophenol.

Materials:

-

2,6-Dichlorophenol

-

Sodium hydroxide (NaOH)

-

Chloroacetic acid

-

Concentrated hydrochloric acid (HCl)

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Deionized water

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Büchner funnel and flask

-

pH paper

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve sodium hydroxide in deionized water.

-

Addition of 2,6-Dichlorophenol: To the sodium hydroxide solution, add 2,6-dichlorophenol. Stir the mixture until the phenol is completely dissolved, forming the sodium 2,6-dichlorophenoxide solution.

-

Addition of Chloroacetic Acid: Slowly add a solution of chloroacetic acid in water to the reaction mixture.

-

Reflux: Heat the reaction mixture to reflux and maintain for a specified period. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up - Acidification: After cooling the reaction mixture to room temperature, carefully acidify it with concentrated hydrochloric acid to a pH of approximately 2. This will precipitate the crude this compound.

-

Work-up - Extraction: Transfer the acidified mixture to a separatory funnel and extract the product with diethyl ether.[3] The organic layers are combined.

-

Work-up - Base Wash: Wash the combined organic layers with a saturated sodium bicarbonate solution to remove any unreacted acidic starting materials.[3] The aqueous layer, containing the sodium salt of the product, is collected.

-

Work-up - Re-acidification and Isolation: Carefully re-acidify the aqueous layer with concentrated hydrochloric acid to precipitate the pure this compound.[3] Collect the solid product by vacuum filtration using a Büchner funnel.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield a crystalline solid.

-

Drying: Dry the purified product under vacuum to remove any residual solvent.

Quantitative Data

The following table summarizes the key quantitative data for the synthesis of this compound.

| Parameter | Value | Reference |

| Molecular Formula | C₈H₆Cl₂O₃ | |

| Molecular Weight | 221.04 g/mol | |

| Melting Point | 158-159 °C | [4] |

| Typical Yield | 50-95% | [1][2] |

Characterization

The structure and purity of the synthesized this compound can be confirmed using various spectroscopic techniques.

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to show a broad O-H stretching band for the carboxylic acid group, a sharp C=O stretching band, and characteristic C-O and C-Cl stretching frequencies.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expected signals include a singlet for the methylene protons (-CH₂-) and signals in the aromatic region corresponding to the protons on the dichlorophenyl ring.

-

¹³C NMR: Expected signals include a peak for the carbonyl carbon of the carboxylic acid, the methylene carbon, and distinct signals for the carbons of the dichlorinated aromatic ring.

-

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern due to the presence of two chlorine atoms.[5]

Workflow Diagram

The following diagram illustrates the experimental workflow for the synthesis and purification of this compound.

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

This technical guide has outlined a detailed and reliable pathway for the synthesis of this compound from 2,6-dichlorophenol via the Williamson ether synthesis. The provided experimental protocol, along with the summarized quantitative data and characterization methods, serves as a valuable resource for researchers and professionals in the fields of organic and medicinal chemistry. The successful synthesis and purification of this compound are crucial for enabling further investigation into its potential applications.

References

An In-depth Technical Guide to (2,6-Dichlorophenoxy)acetic acid (CAS Number 575-90-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2,6-Dichlorophenoxy)acetic acid, with the CAS registry number 575-90-6, is a chlorinated phenoxyacetic acid derivative. While structurally related to the common herbicide 2,4-D, its biological profile is markedly different, exhibiting significantly weaker auxin-like activity. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis protocols, and a review of its known biological activities. Notably, this compound has been identified as a potential inhibitor of isopenicillin N synthase (IPNS) and has demonstrated cytostatic effects against tumor cells, suggesting its potential as a scaffold for drug discovery. This document aims to serve as a foundational resource for researchers and professionals in drug development and related scientific fields.

Chemical and Physical Properties

This compound is a white solid at room temperature. Its key physicochemical properties are summarized in the tables below.

Table 1: General and Physical Properties

| Property | Value | Source |

| CAS Number | 575-90-6 | [1][2][3] |

| Molecular Formula | C₈H₆Cl₂O₃ | [2][3] |

| Molecular Weight | 221.04 g/mol | [2] |

| Melting Point | 134-135 °C | [2] |

| Physical Form | Solid | [4] |

| Purity | ≥97% (GC) | [4] |

Table 2: Spectroscopic Data

| Spectroscopic Data | Availability/Source |

| ¹³C-NMR | Data available from Aldrich Chemical Company, Inc.[1] |

| ¹H-NMR | Data available.[1] |

| Infrared (IR) Spectroscopy | Data available (KBr-Pellet).[1] |

| Mass Spectrometry (LC-MS) | Data available on PubChem.[1] |

Synthesis of this compound

Several synthetic routes for this compound have been reported. A common and effective laboratory-scale method involves the hydrolysis of 2,6-dichlorobenzyl cyanide.

Experimental Protocol: Hydrolysis of 2,6-Dichlorobenzyl Cyanide

This protocol details a one-step hydrolysis of commercially available 2,6-dichlorobenzyl cyanide.

Materials:

-

2,6-Dichlorobenzyl cyanide

-

Potassium hydroxide (KOH)

-

Ethanol

-

Deionized water

-

Concentrated Hydrochloric acid (HCl)

-

Chloroform

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Beakers and graduated cylinders

-

pH paper or meter

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 18.6 g (100 mmol) of 2,6-dichlorobenzyl cyanide, 40 mL of ethanol, and 50 mL of deionized water.

-

Hydrolysis: To the stirred mixture, add 30 g of potassium hydroxide. Heat the reaction mixture to 80°C and maintain this temperature for 20 hours with continuous stirring.

-

Acidification: After the reaction is complete, cool the mixture to room temperature. In a well-ventilated fume hood, carefully add concentrated hydrochloric acid dropwise to the mixture until the pH reaches 3.

-

Extraction: Transfer the acidified mixture to a separatory funnel and extract the product with chloroform (5 x 50 mL).

-

Drying and Evaporation: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the drying agent and evaporate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification (Optional): The crude this compound can be further purified by recrystallization from aqueous ethanol.

Synthesis Workflow Diagram

Caption: Synthesis workflow for this compound.

Biological Activity and Potential Applications

While structurally an isomer of the herbicide 2,4-D, this compound exhibits significantly weaker auxin activity. Its biological interest lies in other areas, primarily as an enzyme inhibitor and a potential cytostatic agent.

Inhibition of Isopenicillin N Synthase (IPNS)

Potential Mechanism of IPNS Inhibition

Caption: Proposed competitive inhibition of IPNS.

Cytostatic Activity Against Tumor Cells

Phenylacetic acid derivatives have been investigated for their anti-proliferative and pro-apoptotic effects in cancer cell lines. While specific studies on this compound are limited, its potential as a cytostatic agent warrants investigation.[6]

Experimental Protocol: Assessment of Cytotoxicity (MTT Assay)

The following is a general protocol for assessing the cytotoxic effects of a compound on cultured cells using the MTT assay, which measures cell metabolic activity as an indicator of cell viability.

Materials:

-

Cultured cells (e.g., a cancer cell line)

-

Complete cell culture medium

-

96-well plates

-

This compound

-

Vehicle control (e.g., DMSO)

-

Positive control for cytotoxicity (e.g., doxorubicin)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours.[6]

-

Compound Treatment: Prepare serial dilutions of this compound in fresh medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include wells with vehicle control and a positive control.[6]

-

Incubation: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours).[6]

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.[6]

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[6]

-

Data Acquisition: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

Cytotoxicity Experimental Workflow

Caption: Workflow for the MTT cytotoxicity assay.

Safety and Handling

This compound is harmful if swallowed and causes serious eye irritation.[1][7] It may also cause respiratory irritation.[8] Standard laboratory safety precautions should be observed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a chemical intermediate with underexplored potential in drug discovery and development. While its auxin-like properties are weak, its reported inhibitory activity against isopenicillin N synthase and potential cytostatic effects highlight promising avenues for future research. This technical guide provides a consolidated resource of its chemical properties, synthesis, and known biological activities to facilitate further investigation into this compound's therapeutic potential. Further studies are warranted to quantify its biological activity, elucidate its mechanisms of action, and evaluate its toxicological profile.

References

- 1. 2,6-Dichlorophenoxyacetic acid | C8H6Cl2O3 | CID 11332 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS Common Chemistry [commonchemistry.cas.org]

- 3. scbt.com [scbt.com]

- 4. 575-90-6 this compound AKSci 0528BA [aksci.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. 575-90-6[2-(2,6-Dichlorophenoxy)acetic acid]- Acmec Biochemical [acmec.com.cn]

- 8. fishersci.com [fishersci.com]

An In-depth Technical Guide on 2-(2,6-Dichlorophenoxy)acetic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(2,6-Dichlorophenoxy)acetic acid, a significant chemical intermediate in various industrial and research applications. The document details its chemical identity, physicochemical properties, synthesis protocols, analytical methodologies, and biological activities, presenting quantitative data in structured tables and illustrating key processes with diagrams.

Chemical Identification and Physicochemical Properties

2-(2,6-Dichlorophenoxy)acetic acid, a phenoxyacetic acid derivative, is distinguished by the presence of two chlorine atoms at the 2 and 6 positions of the phenyl ring.[1] This substitution pattern is a critical determinant of its chemical behavior and biological activity.[1]

Table 1: Chemical Identifiers for 2-(2,6-Dichlorophenoxy)acetic acid

| Identifier | Value |

| IUPAC Name | 2-(2,6-dichlorophenoxy)acetic acid[1][2] |

| Synonyms | (2,6-Dichlorophenoxy)acetic acid, 2,6-D Acid[2][3] |

| CAS Number | 575-90-6[1][2] |

| Molecular Formula | C₈H₆Cl₂O₃[2][3] |

| Molecular Weight | 221.03 g/mol [2] |

| InChI | InChI=1S/C8H6Cl2O3/c9-5-2-1-3-6(10)8(5)13-4-7(11)12/h1-3H,4H2,(H,11,12)[2] |

| InChIKey | KHZWIIFEFQBNKL-UHFFFAOYSA-N[2] |

| SMILES | C1=CC(=C(C(=C1)Cl)OCC(=O)O)Cl[2] |

Table 2: Physicochemical Properties of 2-(2,6-Dichlorophenoxy)acetic acid

| Property | Value |

| Appearance | White to off-white crystalline powder/solid |

| Melting Point | 158-161 °C |

| Boiling Point | 316 °C (estimated)[4] |

| pKa | 3.80[4] |

| LogP | 2.65[4] |

| Solubility | Slightly soluble in DMSO and Methanol; reported as very soluble in water by one source.[4] |

Synthesis Protocols

The synthesis of 2-(2,6-Dichlorophenoxy)acetic acid can be achieved through various routes. The selection of a specific method often depends on the availability of starting materials, safety considerations, and scalability.

Protocol 1: From 2,6-Dichlorophenol and Chloroacetic Acid

A common laboratory-scale synthesis involves the condensation of 2,6-dichlorophenol with chloroacetic acid.[1]

Protocol 2: From 2,6-Dichlorobenzyl Cyanide

This two-step method involves the hydrolysis of commercially available 2,6-dichlorobenzyl cyanide.[5][6]

-

Step 1: Hydrolysis of 2,6-Dichlorobenzyl Cyanide

-

In a reaction vessel equipped with a stirrer, reflux condenser, and temperature control, combine 2,6-dichlorobenzyl cyanide (1 equivalent), ethanol, and water.[5][6]

-

Add potassium hydroxide (KOH) (approximately 5 equivalents) to the mixture.[5][6]

-

Heat the reaction mixture to 80°C and maintain for 20 hours with continuous stirring.[5][6]

-

After cooling to room temperature, quench the reaction by carefully adding hydrochloric acid (HCl) until the pH of the mixture reaches 3.[5][6]

-

Extract the product into an organic solvent such as chloroform.[5][6]

-

Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent under reduced pressure to yield (2,6-dichloro-phenyl)-acetic acid.[5][6]

-

Protocol 3: From 2,6-Dichlorotoluene

This method involves the palladium-catalyzed carbonylation of 2,6-dichlorotoluene to form an ester intermediate, followed by hydrolysis.[5][6] While this route may require more specialized equipment due to the use of carbon monoxide gas under pressure, it provides an alternative starting from a different precursor.[5][6]

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the quantification of 2-(2,6-Dichlorophenoxy)acetic acid.[7]

Experimental Protocol for a Validated HPLC Method

This protocol is based on established methods for structurally similar compounds.[7]

-

Instrumentation: An HPLC system equipped with a UV detector.[7]

-

Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.[7]

-

Mobile Phase: A mixture of an acidic aqueous phase and an organic solvent is typically employed. For instance, an isocratic or gradient elution with a mobile phase consisting of acetonitrile and water (with 0.1% formic or acetic acid to control pH) can be used.[7]

-

Flow Rate: A common starting point for the flow rate is 1.0 mL/min.[7]

-

Injection Volume: A standard injection volume is 20 µL.[7]

-

Detection Wavelength: UV detection should be set at the maximum absorbance of 2-(2,6-Dichlorophenoxy)acetic acid, which is anticipated to be in the range of 230-280 nm.[7][8]

-

Sample Preparation: Samples are typically dissolved in the mobile phase or a compatible solvent and filtered before injection.[7]

Workflow for HPLC Method Validation

Caption: A generalized workflow for HPLC method validation.

Solid-Phase Extraction (SPE) for Sample Preparation

For complex matrices, such as aqueous samples, solid-phase extraction is a valuable technique for sample cleanup and concentration prior to HPLC analysis.[9]

Experimental Protocol for SPE

-

Principle: This method utilizes reversed-phase solid-phase extraction. The pH of the aqueous sample is adjusted to at least 2 pH units below the pKa of the analyte to ensure efficient retention on a nonpolar SPE sorbent.[9]

-

Materials: Reversed-phase SPE cartridges (e.g., C18), methanol, acetonitrile, water, and hydrochloric acid for pH adjustment.[9]

-

Workflow:

-

Conditioning: Condition the SPE cartridge with methanol followed by acidified water.

-

Loading: Load the acidified aqueous sample onto the cartridge.[9]

-

Washing: Wash the cartridge with a weak organic solvent mixture to remove interferences.[9]

-

Elution: Elute the retained 2-(2,6-Dichlorophenoxy)acetic acid with an appropriate organic solvent.[9]

-

Workflow for Solid-Phase Extraction and Analysis

Caption: Workflow for the solid-phase extraction and analysis of 2-(2,6-Dichlorophenoxy)acetic acid.

Biological Activity

While its isomer, 2,4-Dichlorophenoxyacetic acid (2,4-D), is a well-known potent synthetic auxin and herbicide, 2-(2,6-Dichlorophenoxy)acetic acid exhibits significantly weaker auxin activity.[10] The positioning of the chlorine atoms on the phenyl ring is critical for auxin-like effects.[10] The reduced auxin activity of the 2,6-isomer suggests a much weaker interaction with the TIR1/AFB-Aux/IAA co-receptor complex, which is central to auxin signaling.[10]

Beyond plant biology, 2-(2,6-Dichlorophenoxy)acetic acid has been identified as an inhibitor of isopenicillin N synthase and acyl-CoA:6-APA acyltransferase.[5][10] It has also demonstrated cytostatic activity against tumor cells.[5][10]

Comparative Biological Activity

References

- 1. This compound | 575-90-6 | Benchchem [benchchem.com]

- 2. 2,6-Dichlorophenoxyacetic acid | C8H6Cl2O3 | CID 11332 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. 2,6-Dichlorophenylacetic acid synthesis - chemicalbook [chemicalbook.com]

- 7. benchchem.com [benchchem.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

Molecular weight and formula of (2,6-Dichlorophenoxy)acetic acid

This guide provides essential physicochemical data for (2,6-Dichlorophenoxy)acetic acid, a compound of interest to researchers, scientists, and professionals in drug development.

Physicochemical Properties

The fundamental molecular characteristics of this compound are summarized below. This data is critical for experimental design, analytical method development, and interpretation of biological activity.

| Property | Value |

| Molecular Formula | C₈H₆Cl₂O₃[1][2][3] |

| Molecular Weight | 221.037 g/mol [1][3] |

| CAS Number | 575-90-6[1][4] |

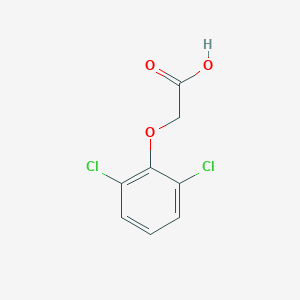

Chemical Structure

The structural arrangement of atoms in this compound is depicted in the following diagram. This visualization is crucial for understanding its steric and electronic properties, which in turn influence its chemical reactivity and biological interactions.

References

(2,6-Dichlorophenoxy)acetic Acid: A Technical Guide to its Mechanism of Action in Biological Systems

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2,6-Dichlorophenoxy)acetic acid, a chlorinated phenoxyacetic acid derivative, exhibits distinct biological activities that diverge significantly from its well-known herbicidal analogue, 2,4-D. While largely inactive as a plant auxin, this compound has been identified as an inhibitor of key microbial enzymes and demonstrates cytostatic effects against tumor cells. This technical guide provides a comprehensive overview of the current understanding of the mechanism of action of this compound in non-plant biological systems. It details its inhibitory effects on isopenicillin N synthase and acyl-CoA:6-APA acyltransferase, and explores the molecular pathways underlying its cytostatic activity. This document consolidates available quantitative data, presents detailed experimental protocols for key assays, and utilizes visualizations to elucidate complex biological pathways and experimental workflows, serving as a critical resource for researchers in pharmacology and drug development.

Introduction

This compound is a synthetic organic compound that belongs to the family of phenoxyacetic acids. Structurally, it is an isomer of the widely used herbicide 2,4-Dichlorophenoxyacetic acid (2,4-D). However, the seemingly minor difference in the positioning of the chlorine atoms on the phenyl ring leads to a profound divergence in their biological effects. Unlike 2,4-D, which is a potent synthetic auxin that disrupts plant growth, this compound displays significantly weaker auxin-like activity.[1]

The primary biological significance of this compound lies in its activities outside the realm of plant biology. It has been identified as an inhibitor of isopenicillin N synthase (IPNS) and acyl-CoA:6-APA acyltransferase, two crucial enzymes in the biosynthesis of penicillin and cephalosporin antibiotics.[2] Furthermore, studies have indicated that phenylacetate derivatives, including this compound, possess cytostatic activity against various tumor cells.[1][2] This multifaceted activity profile makes this compound a compound of interest for further investigation in the fields of antimicrobial and anticancer research.

This guide aims to provide an in-depth technical overview of the mechanism of action of this compound, focusing on its enzymatic inhibition and cytostatic properties.

Inhibition of Penicillin Biosynthesis Enzymes

This compound has been shown to inhibit two key enzymes in the penicillin biosynthetic pathway: isopenicillin N synthase (IPNS) and acyl-CoA:6-APA acyltransferase.

Isopenicillin N Synthase (IPNS) Inhibition

IPNS is a non-heme iron(II)-dependent oxygenase that catalyzes the oxidative cyclization of the linear tripeptide δ-(L-α-aminoadipoyl)-L-cysteinyl-D-valine (ACV) to form isopenicillin N, the precursor to all penicillin and cephalosporin antibiotics.[3] The inhibition of IPNS by halogenated derivatives of phenylacetic acid has been demonstrated, suggesting that this compound likely acts as a competitive inhibitor, binding to the active site of the enzyme.[3] The precise mechanism of inhibition is thought to involve the interaction of the phenylacetic acid derivative with the ferrous iron and/or the substrate-binding pocket within the enzyme's active site.

Table 1: Comparative Inhibition of Isopenicillin N Synthase by Phenylacetic Acid Derivatives (Hypothetical Data)

| Compound | Substitution Pattern | IC50 (µM) | Inhibition Type |

| Phenylacetic Acid | Unsubstituted | >1000 | Weak |

| 4-Chlorophenylacetic Acid | 4-Chloro | 150 | Competitive |

| 3,4-Dichlorophenylacetic Acid | 3,4-Dichloro | 50 | Competitive |

| This compound | 2,6-Dichloro | Data not available | Presumed Competitive |

Note: The data in this table for compounds other than this compound are illustrative and based on the general findings of structure-activity relationship studies. Actual values may vary.

Acyl-CoA:6-APA Acyltransferase Inhibition

Acyl-CoA:6-aminopenicillanic acid (6-APA) acyltransferase is the final enzyme in the biosynthesis of penicillins. It catalyzes the transfer of an acyl group from an acyl-CoA donor to the 6-amino group of 6-APA to form the corresponding penicillin. This compound has been identified as an inhibitor of this enzyme.[2] The mechanism of inhibition is likely competitive, with the inhibitor competing with the natural acyl-CoA substrate for binding to the enzyme's active site.

Specific quantitative data (e.g., Kᵢ values) for the inhibition of acyl-CoA:6-APA acyltransferase by this compound are not currently available in the literature. Structure-activity relationship studies on other inhibitors of this enzyme could provide insights into the potential potency of the 2,6-dichloro isomer.

Cytostatic Mechanism of Action in Cancer Cells

Phenylacetate and its derivatives, a class to which this compound belongs, have demonstrated cytostatic (growth-inhibiting) and pro-apoptotic (cell death-inducing) effects on a variety of cancer cell lines.[1] The anticancer activity of these compounds is primarily attributed to two interconnected mechanisms: induction of cell cycle arrest and activation of apoptosis.

Induction of G1 Cell Cycle Arrest

Phenylacetate derivatives have been shown to induce a G1 phase cell cycle arrest in cancer cells.[1] This prevents the cells from progressing to the S phase, the stage of DNA replication, thereby halting proliferation. The key molecular events in this process include:

-

Increased expression of p21Cip1: p21Cip1 is a potent cyclin-dependent kinase (CDK) inhibitor.

-

Inactivation of CDK2: The elevated levels of p21Cip1 lead to the binding and inhibition of the cyclin E/CDK2 complex, a key regulator of the G1/S transition.

-

Hypophosphorylation of Retinoblastoma protein (pRb): The inhibition of CDK2 activity results in the maintenance of pRb in its active, hypophosphorylated state.

-

Sequestration of E2F transcription factors: Hypophosphorylated pRb remains bound to the E2F family of transcription factors, preventing them from activating the transcription of genes required for S-phase entry.

Induction of Apoptosis

In addition to their cytostatic effects, phenylacetate derivatives are potent inducers of apoptosis in cancer cells. They can activate both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.[1]

-

Extrinsic Pathway: This pathway is initiated by the upregulation of Fas Ligand (FasL), which binds to its receptor, Fas. This interaction triggers a signaling cascade that leads to the activation of caspase-8, which in turn activates the executioner caspases, such as caspase-3 and -7, leading to apoptosis.

-

Intrinsic Pathway: The intrinsic pathway is initiated by cellular stress and involves the mitochondria. Phenylacetate derivatives can modulate the expression of Bcl-2 family proteins, leading to an increased Bax/Bcl-2 ratio. This promotes the release of cytochrome c from the mitochondria, which then activates caspase-9 and subsequently the executioner caspases.

Table 2: GI50 Values of Phenylacetate Derivatives in NCI-60 Cell Lines (Illustrative Data)

| Cell Line | Cancer Type | Phenylacetate (µM) | 4-Chlorophenylacetate (µM) | This compound (µM) |

| MCF7 | Breast | >100 | 50 | Data not available |

| NCI-H460 | Lung | >100 | 75 | Data not available |

| SF-268 | CNS | >100 | 60 | Data not available |

| UO-31 | Renal | 80 | 40 | Data not available |

Note: The GI50 values presented are for illustrative purposes to demonstrate the range of activity of related compounds and are not actual experimental data for the listed substances.

Experimental Protocols

Isopenicillin N Synthase (IPNS) Inhibition Assay (Spectrophotometric)

This protocol outlines a general method for determining the inhibitory effect of this compound on IPNS activity by monitoring the formation of isopenicillin N.

-

Reagent Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare a solution of the IPNS substrate, δ-(L-α-aminoadipoyl)-L-cysteinyl-D-valine (ACV), in assay buffer.

-

Prepare a solution of purified IPNS enzyme in assay buffer.

-

Assay buffer: e.g., 50 mM Tris-HCl, pH 7.5, containing 1 mM DTT and 50 µM FeSO₄.

-

-

Assay Procedure:

-

In a 96-well UV-transparent plate, add varying concentrations of this compound to the wells. Include a vehicle control (solvent only).

-

Add the IPNS enzyme solution to each well and pre-incubate for a defined period (e.g., 10 minutes) at the desired temperature (e.g., 30°C).

-

Initiate the reaction by adding the ACV substrate solution to all wells.

-

Immediately begin monitoring the increase in absorbance at a wavelength characteristic of isopenicillin N formation (e.g., 260 nm) using a microplate reader.

-

-

Data Analysis:

-

Calculate the initial reaction rates from the linear portion of the absorbance versus time curves.

-

Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a suitable dose-response curve.

-

Acyl-CoA:6-APA Acyltransferase Assay (HPLC-based)

This protocol describes a general method for assessing the inhibition of acyl-CoA:6-APA acyltransferase by this compound using high-performance liquid chromatography (HPLC).

-

Reagent Preparation:

-

Prepare stock solutions of this compound, 6-aminopenicillanic acid (6-APA), and the acyl-CoA substrate (e.g., phenylacetyl-CoA) in appropriate solvents.

-

Prepare a solution of purified acyl-CoA:6-APA acyltransferase in a suitable buffer (e.g., 100 mM phosphate buffer, pH 8.0).

-

-

Assay Procedure:

-

Set up reaction tubes containing the assay buffer, 6-APA, and varying concentrations of this compound. Include a control without inhibitor.

-

Pre-incubate the mixtures at the optimal temperature for the enzyme (e.g., 37°C).

-

Initiate the reaction by adding the acyl-CoA substrate.

-

Incubate for a specific time period (e.g., 30 minutes).

-

Stop the reaction by adding a quenching solution (e.g., methanol or acetonitrile).

-

Centrifuge the samples to pellet any precipitated protein.

-

-

HPLC Analysis:

-

Analyze the supernatant by reverse-phase HPLC to separate the substrate and the penicillin product.

-

Monitor the elution profile at a suitable UV wavelength (e.g., 254 nm).

-

Quantify the amount of product formed by integrating the peak area and comparing it to a standard curve.

-

-

Data Analysis:

-

Calculate the enzyme activity for each inhibitor concentration.

-

Determine the IC50 or Kᵢ value by plotting the enzyme activity against the inhibitor concentration.

-

Determination of GI50 using Sulforhodamine B (SRB) Assay

This protocol is based on the NCI-60 screening methodology for determining the 50% growth inhibitory concentration (GI50) of a compound.[5][6][7][8]

-

Cell Culture and Plating:

-

Culture the desired cancer cell lines in the appropriate medium.

-

Seed the cells into 96-well plates at a predetermined density and allow them to attach overnight.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in the cell culture medium.

-

Add the compound dilutions to the cells and incubate for a specified period (e.g., 48 hours). Include a time-zero plate (Tz) that is fixed at the time of drug addition.

-

-

Cell Fixation and Staining:

-

After the incubation period, fix the cells by adding cold trichloroacetic acid (TCA).

-

Wash the plates with water and stain the cellular proteins with Sulforhodamine B (SRB) solution.

-

Wash away the unbound dye with 1% acetic acid.

-

-

Measurement and Data Analysis:

-

Solubilize the bound SRB dye with a Tris base solution.

-

Measure the absorbance at 515 nm using a microplate reader.

-

Calculate the percentage of growth inhibition for each concentration using the absorbance values from the treated (Ti), control (C), and time-zero (Tz) plates. The formula is: [(Ti - Tz) / (C - Tz)] x 100.

-

Plot the percentage of growth inhibition against the logarithm of the compound concentration and determine the GI50 value from the dose-response curve.

-

Conclusion

This compound presents a compelling case for further investigation due to its distinct biological activities that set it apart from its herbicidal isomers. Its inhibitory action on key enzymes in bacterial antibiotic synthesis and its cytostatic effects on cancer cells highlight its potential as a lead compound for the development of novel therapeutic agents. While the precise quantitative measures of its potency and the intricate molecular details of its mechanisms of action require more extensive research, the foundational knowledge outlined in this guide provides a solid framework for future studies. The provided experimental protocols offer standardized methodologies for researchers to quantitatively assess its biological effects and further elucidate its signaling pathways. The continued exploration of this compound and its derivatives holds promise for the discovery of new therapeutic strategies in both infectious diseases and oncology.

References

- 1. benchchem.com [benchchem.com]

- 2. 2,6-Dichlorophenylacetic acid | 6575-24-2 [chemicalbook.com]

- 3. benchchem.com [benchchem.com]

- 4. Cytostatic activity of phenylacetate and derivatives against tumor cells. Correlation with lipophilicity and inhibition of protein prenylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Obtaining Vialed and Plated Compounds from the NCI open collection - NCI [dctd.cancer.gov]

- 6. dctd.cancer.gov [dctd.cancer.gov]

- 7. dctd.cancer.gov [dctd.cancer.gov]

- 8. rsc.org [rsc.org]

(2,6-Dichlorophenoxy)acetic Acid: A Technical Comparison of its Auxin Activity to Indole-3-Acetic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth comparison of the auxin activity of (2,6-Dichlorophenoxy)acetic acid (2,6-D) and the principal natural auxin, Indole-3-acetic acid (IAA). While both molecules share a similar acetic acid side chain, the substitution pattern of the aromatic ring dramatically influences their biological efficacy. This document summarizes the available data on their differential activities, provides detailed experimental protocols for their comparative analysis, and visualizes the core signaling pathways and experimental workflows.

Core Findings: A Tale of Two Isomers

This compound is a structural isomer of the widely used synthetic auxin and herbicide, 2,4-Dichlorophenoxy)acetic acid (2,4-D). Structure-activity relationship studies have consistently demonstrated that the positioning of halogen substituents on the phenoxyacetic acid core is a critical determinant of auxin activity. Substitution at the 2- and 4-positions, as seen in 2,4-D, confers potent auxin activity. In contrast, substitution at the 2- and 6-positions, as in 2,6-D, results in significantly diminished auxin-like effects.[1] This reduced activity is attributed to a weaker interaction with the TIR1/AFB-Aux/IAA co-receptor complex, which is central to canonical auxin signaling.[1] Consequently, 2,6-D is a poor mimic of IAA and exhibits substantially lower biological activity in classic auxin assays.

Quantitative Data Summary

Direct quantitative comparisons of the auxin activity of 2,6-D and IAA are limited in publicly available literature. However, based on the established principles of structure-activity relationships for auxin analogs, a comparative summary can be inferred.

| Parameter | Indole-3-acetic acid (IAA) | This compound (2,6-D) | Key References |

| Receptor Binding Affinity (TIR1/AFB) | High | Very Low (inferred) | [1] |

| Avena Coleoptile Elongation | Strong Promotion | Weak to No Promotion | [1] |

| Arabidopsis Root Growth Inhibition | High Potency | Very Low Potency (inferred) | [1] |

| Auxin-Responsive Gene Expression (e.g., DR5) | Strong Induction | Weak to No Induction (inferred) | [1] |

Canonical Auxin Signaling Pathway

The perception of IAA and other active auxins initiates a well-characterized signaling cascade that leads to the degradation of Aux/IAA transcriptional repressors and the subsequent activation of auxin-responsive genes.

Experimental Workflow for Comparative Auxin Activity Analysis

A generalized workflow for comparing the auxin activity of a test compound like 2,6-D to a reference auxin such as IAA is depicted below. This workflow encompasses initial screening through classic bioassays followed by molecular-level investigations.

Detailed Experimental Protocols

The following are detailed protocols for key experiments used to assess and compare auxin activity.

Avena Coleoptile Elongation Assay

Objective: To determine the effect of 2,6-D and IAA on cell elongation in oat coleoptiles.

Materials:

-

Oat seeds (e.g., Avena sativa)

-

Petri dishes

-

Filter paper

-

Incubator with controlled temperature and humidity, kept in darkness

-

Solutions of IAA and 2,6-D at various concentrations (e.g., 10⁻⁸ to 10⁻³ M) in a buffered solution (e.g., 10 mM potassium phosphate buffer, pH 6.0, with 2% sucrose)

-

Milli-Q water

-

Ruler or digital caliper

-

Microscope with an eyepiece micrometer (optional)

Procedure:

-

Seed Germination:

-

Soak oat seeds in water for 2-4 hours.

-

Place the seeds on moist filter paper in Petri dishes.

-

Germinate the seeds in complete darkness at 25°C for 3 days.

-

-

Coleoptile Section Preparation:

-

Under a dim green safe light, select straight coleoptiles of uniform length (approximately 2-3 cm).

-

Excise the apical 3-5 mm of the coleoptile to remove the endogenous auxin source.

-

Cut a sub-apical section of a defined length (e.g., 10 mm) from each coleoptile.

-

-

Incubation:

-

Randomly distribute the coleoptile sections into Petri dishes containing the different concentrations of IAA, 2,6-D, or a control solution (buffer with sucrose only). Use at least 10 sections per treatment.

-

Incubate the Petri dishes in the dark at 25°C for 18-24 hours.

-

-

Measurement and Data Analysis:

-

After incubation, measure the final length of each coleoptile section using a ruler or digital caliper.

-

Calculate the mean and standard error of the elongation for each treatment.

-

Plot the mean elongation against the logarithm of the auxin concentration to generate dose-response curves.

-

Arabidopsis Root Growth Inhibition Assay

Objective: To assess the inhibitory effect of 2,6-D and IAA on primary root growth in Arabidopsis thaliana.

Materials:

-

Arabidopsis thaliana seeds (e.g., Col-0 ecotype)

-

Agar plates containing Murashige and Skoog (MS) medium with 1% sucrose.

-

Solutions of IAA and 2,6-D at various concentrations (e.g., 10⁻¹⁰ to 10⁻⁵ M) to be added to the MS medium.

-

Sterilization solution (e.g., 70% ethanol, 50% bleach with Tween-20).

-

Growth chamber with controlled light and temperature conditions (e.g., 16h light/8h dark cycle at 22°C).

-

Scanner or camera for imaging plates.

-

Image analysis software (e.g., ImageJ).

Procedure:

-

Seed Sterilization and Plating:

-

Surface sterilize Arabidopsis seeds by washing with 70% ethanol for 1 minute, followed by a 50% bleach solution with a drop of Tween-20 for 10 minutes, and then rinse 3-5 times with sterile water.

-

Resuspend the seeds in sterile 0.1% agar and store at 4°C for 2-3 days for stratification.

-

Pipette the stratified seeds onto the surface of the MS agar plates containing the different concentrations of IAA, 2,6-D, or a solvent control.

-

-

Growth Conditions:

-

Seal the plates with breathable tape and place them vertically in a growth chamber.

-

-

Measurement and Data Analysis:

-

After 5-7 days of growth, image the plates using a scanner or camera.

-

Measure the length of the primary root for each seedling using image analysis software.

-

Calculate the mean and standard error of the root length for each treatment.

-

Plot the mean root length against the logarithm of the auxin concentration to generate dose-response curves for growth inhibition.

-

DR5::GUS Reporter Gene Assay

Objective: To visualize and quantify the transcriptional activation of an auxin-responsive promoter in response to 2,6-D and IAA.

Materials:

-

Transgenic Arabidopsis thaliana plants carrying the DR5::GUS reporter construct.

-

MS liquid medium or agar plates.

-

Solutions of IAA and 2,6-D at various concentrations.

-

GUS staining solution (containing X-Gluc).

-

Microscope.

-

For quantitative analysis: MUG assay buffer and a fluorometer.

Procedure:

-

Plant Treatment:

-

Grow DR5::GUS seedlings in liquid MS medium or on MS agar plates for 5-7 days.

-

Treat the seedlings with different concentrations of IAA, 2,6-D, or a solvent control for a defined period (e.g., 2-24 hours).

-

-

Histochemical GUS Staining (Qualitative):

-

Submerge the seedlings in GUS staining solution.

-

Incubate at 37°C for several hours to overnight until a blue color develops.

-

Clear the chlorophyll from the tissues by incubating in 70% ethanol.

-

Observe the pattern and intensity of the blue staining under a microscope.

-

-

Fluorometric MUG Assay (Quantitative):

-

Homogenize the treated seedlings in MUG assay buffer.

-

Add the MUG substrate and incubate at 37°C.

-

Stop the reaction and measure the fluorescence using a fluorometer.

-

Normalize the GUS activity to the protein concentration of the extract.

-

Plot the GUS activity against the auxin concentration.

-

Conclusion

The available evidence strongly indicates that this compound is a significantly weaker auxin than IAA. This is primarily due to its molecular structure, which is not optimal for binding to the TIR1/AFB family of auxin co-receptors. The provided experimental protocols offer a robust framework for researchers to quantitatively assess the auxin activity of 2,6-D and other novel compounds, thereby contributing to a deeper understanding of auxin biology and the development of new plant growth regulators.

References

The Isomeric Enigma: Unraveling the Biological Inactivity of Pure (2,6-Dichlorophenoxy)acetic Acid as a Plant Growth Regulator

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(2,6-Dichlorophenoxy)acetic acid (2,6-D), a structural isomer of the potent synthetic auxin 2,4-D, stands in stark contrast to its renowned counterpart due to its pronounced biological inactivity as a plant growth regulator. This technical guide delves into the fundamental reasons behind this isomeric divergence, providing a comprehensive overview of the structural, biochemical, and physiological factors that render 2,6-D ineffective in eliciting a typical auxin response. Through a detailed examination of its synthesis and purification, a comparative analysis of its bioactivity against 2,4-D, and an exploration of the molecular interactions at the auxin receptor level, this document elucidates why the specific placement of chlorine atoms on the phenoxy ring is critical for auxin activity. This guide serves as a critical resource for researchers in plant science, agrochemical development, and molecular biology seeking to understand the nuanced structure-activity relationships of synthetic auxins.

Introduction

The discovery of synthetic auxins revolutionized agriculture and plant science, with (2,4-Dichlorophenoxy)acetic acid (2,4-D) emerging as a cornerstone herbicide and plant growth regulator.[1][2] Its ability to mimic the natural plant hormone indole-3-acetic acid (IAA) at the molecular level allows it to induce uncontrolled growth and eventual death in broadleaf weeds.[1] The biological activity of synthetic auxins is, however, exquisitely sensitive to their molecular architecture. A prime example of this structural specificity is the case of this compound (2,6-D), a close structural isomer of 2,4-D. Despite sharing the same chemical formula, the simple transposition of a chlorine atom from the 4-position to the 6-position on the phenoxy ring dramatically abolishes its auxin-like activity.[3]

This guide provides a detailed technical exploration of the biological inactivity of pure 2,6-D, a topic of significant interest for understanding the precise structural requirements for auxin perception and signaling in plants. By examining the synthesis and purification processes required to obtain pure 2,6-D, and by presenting comparative (though often qualitative) bioassay data, we will build a case for the structural constraints that govern auxin activity.

Synthesis and Purification of Pure this compound

The biological evaluation of 2,6-D necessitates a pure sample, free from contamination with its active isomer, 2,4-D, or other structurally related and potentially active compounds. The synthesis of this compound is typically achieved through the Williamson ether synthesis, reacting 2,6-dichlorophenol with an haloacetic acid, most commonly chloroacetic acid or its ester, in the presence of a base.

Synthesis Protocol: Williamson Ether Synthesis

This protocol outlines a general laboratory-scale synthesis of this compound from 2,6-dichlorophenol and ethyl chloroacetate.

Materials:

-

2,6-Dichlorophenol

-

Ethyl chloroacetate

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Water

-

Hydrochloric acid (HCl)

-

Diethyl ether

Procedure:

-

Preparation of Sodium 2,6-Dichlorophenoxide: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2,6-dichlorophenol in ethanol. Add a stoichiometric equivalent of aqueous sodium hydroxide solution dropwise with stirring. The reaction is exothermic and results in the formation of the sodium salt of 2,6-dichlorophenol.

-

Reaction with Ethyl Chloroacetate: To the freshly prepared sodium 2,6-dichlorophenoxide solution, add a stoichiometric equivalent of ethyl chloroacetate. Heat the mixture to reflux and maintain for several hours to ensure complete reaction.

-

Hydrolysis of the Ester: After the reflux period, add an excess of sodium hydroxide solution to the reaction mixture and continue to reflux to hydrolyze the ethyl ester to the corresponding carboxylate salt.

-

Work-up and Acidification: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting materials or non-acidic byproducts. Carefully acidify the aqueous layer with concentrated hydrochloric acid to a pH of approximately 2, which will precipitate the this compound.

-

Isolation of Crude Product: Collect the precipitated solid by vacuum filtration and wash with cold water to remove inorganic salts.

Purification Protocol: Recrystallization

To obtain high-purity this compound suitable for biological assays, recrystallization is a crucial final step. An ethanol-water mixture is a commonly used solvent system for this purpose.[4]

Materials:

-

Crude this compound

-

Ethanol (95%)

-

Deionized water

-

Erlenmeyer flasks

-

Hot plate

-

Buchner funnel and filter flask

Procedure:

-

Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot 95% ethanol.[4]

-

Addition of Water: While the solution is still hot, add hot deionized water dropwise until the solution becomes slightly turbid, indicating the saturation point.

-

Clarification: If the solution is not clear, add a small amount of hot ethanol to redissolve the precipitate and then allow the solution to cool slowly.

-

Crystallization: Allow the flask to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.[4]

-

Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of a cold ethanol-water mixture, and dry under vacuum.[4]

The purity of the final product should be confirmed by analytical methods such as melting point determination, and spectroscopic techniques (NMR, IR).

Comparative Biological Activity: 2,6-D vs. 2,4-D

The profound difference in biological activity between 2,6-D and 2,4-D is evident in standard auxin bioassays. While quantitative data for 2,6-D is sparse in publicly accessible literature, qualitative descriptions consistently point to its inactivity.

Data Presentation

The following tables summarize the expected outcomes from classical auxin bioassays, comparing the well-documented activity of 2,4-D with the reported inactivity of 2,6-D.

Table 1: Avena Coleoptile Elongation Bioassay - Expected Results

| Compound | Concentration Range | Expected % Increase in Coleoptile Length (relative to control) |

| Control (Buffer) | - | 0% |

| 2,4-D | 10⁻⁸ M - 10⁻⁵ M | Significant promotion (e.g., 50-200%) |

| 2,6-D | 10⁻⁸ M - 10⁻⁵ M | No significant promotion (e.g., <5%) |

Table 2: Pea Root Growth Inhibition Bioassay - Expected Results

| Compound | Concentration Range | Expected % Inhibition of Root Growth (relative to control) |

| Control (Buffer) | - | 0% |

| 2,4-D | 10⁻⁸ M - 10⁻⁵ M | Significant inhibition (e.g., 20-80%) |

| 2,6-D | 10⁻⁸ M - 10⁻⁵ M | No significant inhibition (e.g., <5%) |

Experimental Protocols for Auxin Bioassays

To empirically validate the biological inactivity of 2,6-D, standardized bioassays are essential. The following are detailed protocols for two of the most common and reliable auxin bioassays.

Avena (Oat) Coleoptile Elongation Bioassay

This assay measures the ability of a substance to stimulate cell elongation in oat coleoptile segments.

Materials:

-

Oat seeds (Avena sativa)

-

Vermiculite or filter paper

-

Petri dishes

-

Test solutions of 2,4-D and 2,6-D at various concentrations (e.g., 10⁻⁸ M to 10⁻⁵ M) in a buffered solution (e.g., 10 mM potassium phosphate buffer, pH 6.0, with 2% sucrose)

-

Control solution (buffered sucrose solution)

-

Ruler or digital imaging system

Procedure:

-

Seed Germination: Germinate oat seeds in the dark for 3-4 days at approximately 25°C on moist vermiculite or filter paper.

-

Coleoptile Excision: Under a dim green safelight, harvest the coleoptiles when they are 2-3 cm long. Discard the primary leaf from within the coleoptile. Cut a 10 mm segment from the sub-apical region of each coleoptile.

-

Incubation: Randomly distribute the coleoptile segments into Petri dishes containing the different test solutions and the control solution. Incubate the dishes in the dark at 25°C for 18-24 hours.

-

Measurement: After the incubation period, measure the final length of each coleoptile segment.

-

Data Analysis: Calculate the average elongation for each treatment and express it as a percentage increase over the initial length. Compare the elongation in the 2,6-D and 2,4-D solutions to the control.

Pea Root Growth Inhibition Bioassay

This assay is based on the principle that auxins inhibit root elongation at concentrations that promote shoot elongation.

Materials:

-

Pea seeds (Pisum sativum)

-

Petri dishes lined with filter paper

-

Test solutions of 2,4-D and 2,6-D at various concentrations (e.g., 10⁻⁸ M to 10⁻⁵ M) in a suitable buffer.

-

Control solution (buffer only)

-

Ruler

Procedure:

-

Seed Germination: Germinate pea seeds on moist filter paper in the dark for 2-3 days until the primary roots are 1-2 cm long.

-

Treatment Application: Transfer the seedlings to new Petri dishes containing filter paper moistened with the respective test and control solutions.

-

Incubation: Place the Petri dishes in the dark at 25°C for 24-48 hours.

-

Measurement: Measure the final length of the primary roots.

-

Data Analysis: Calculate the average root growth for each treatment and express it as a percentage of the growth in the control solution. A lower percentage indicates greater inhibition.

Molecular Basis of Inactivity: The Role of the Auxin Receptor

The biological inactivity of 2,6-D can be rationalized at the molecular level by considering the structure of the auxin co-receptor complex. The primary auxin receptors are members of the F-box protein family, TIR1/AFB (Transport Inhibitor Response 1/Auxin Signaling F-Box). Auxin acts as a "molecular glue," promoting the interaction between TIR1/AFB and a family of transcriptional repressors known as Aux/IAA proteins. This interaction leads to the ubiquitination and subsequent degradation of the Aux/IAA repressors, thereby de-repressing the expression of auxin-responsive genes.

The specific arrangement of substituents on the aromatic ring of an auxin molecule is critical for its ability to fit into the auxin-binding pocket of the TIR1/AFB proteins and to facilitate the interaction with the Aux/IAA co-receptors. Structure-activity relationship studies have established that an acidic side chain and a planar aromatic or heterocyclic ring system are essential for auxin activity.

The inactivity of 2,6-D is attributed to steric hindrance caused by the presence of chlorine atoms at both ortho positions (positions 2 and 6) of the phenoxy ring. This di-ortho substitution is thought to prevent the molecule from adopting the correct conformation to bind effectively within the TIR1/AFB receptor pocket. The bulky chlorine atoms likely clash with amino acid residues in the binding site, precluding the stable interaction required to trigger the downstream signaling cascade.

Visualizations

Signaling Pathway

Caption: Simplified auxin signaling pathway and the inhibitory effect of 2,6-D.

Experimental Workflow

Caption: Workflow for investigating the biological inactivity of 2,6-D.

Logical Relationship

Caption: The logical cascade from molecular structure to biological inactivity of 2,6-D.

Conclusion

The case of this compound serves as a compelling illustration of the principle of structure-activity relationships in chemical biology. Its profound biological inactivity as a plant growth regulator, in stark contrast to its potent 2,4-D isomer, is a direct consequence of the steric hindrance imposed by the di-ortho chlorine substitution. This structural feature prevents effective binding to the TIR1/AFB auxin co-receptors, thereby blocking the initiation of the auxin signaling cascade.

For researchers in agrochemical design, this underscores the critical importance of precise molecular architecture in the development of active compounds. For plant biologists, the inactivity of 2,6-D provides a valuable tool—a negative control—for dissecting the intricacies of auxin perception and response. This in-depth guide, by providing detailed protocols and a clear molecular rationale, aims to equip researchers with the knowledge necessary to further explore the fascinating world of auxin biology and to design novel molecules with tailored biological activities.

References

The Crucial Role of (2,6-Dichlorophenoxy)acetic Acid Derivatives in an Advanced Diclofenac Synthesis Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diclofenac, a widely used non-steroidal anti-inflammatory drug (NSAID), is synthesized through various routes. This technical guide details a modern and efficient synthesis of Diclofenac sodium where a derivative of (2,6-Dichlorophenoxy)acetic acid, specifically 2-(2,6-dichlorophenoxy)-N-phenylacetamide, serves as a pivotal intermediate. This pathway, which incorporates a key Smiles rearrangement, offers high atom economy and has been adapted for continuous flow processes, representing a significant advancement in pharmaceutical manufacturing. This document provides a comprehensive overview of the synthetic strategy, detailed experimental protocols, and quantitative data, alongside visualizations of the chemical transformations and the drug's mechanism of action.

Introduction

Diclofenac, chemically known as 2-[(2,6-dichlorophenyl)amino]phenylacetic acid, is a cornerstone in the management of pain and inflammation.[1] Its therapeutic effects are primarily attributed to the inhibition of prostaglandin synthesis through the blockade of cyclooxygenase (COX) enzymes.[2][3] The efficiency and sustainability of Diclofenac's manufacturing process are of continuous interest. A notable synthetic route, which avoids the use of highly toxic reagents like diazomethane or sodium cyanide, proceeds through a multi-step sequence starting from aniline and chloroacetic acid.[4] A key feature of this synthesis is the formation and subsequent rearrangement of 2-(2,6-dichlorophenoxy)-N-phenylacetamide, an amide derivative structurally related to this compound. This intermediate undergoes a Smiles rearrangement to form a crucial C-N bond, leading to the core structure of Diclofenac.[4][5]

The Synthetic Pathway: A Step-by-Step Overview

The synthesis of Diclofenac sodium via the Smiles rearrangement of the this compound derivative involves six key stages:

-

Amidation: Aniline reacts with chloroacetic acid to form 2-chloro-N-phenylacetamide.

-

Condensation: The resulting acetamide undergoes condensation with 2,6-dichlorophenol to yield the key intermediate, 2-(2,6-dichlorophenoxy)-N-phenylacetamide.

-